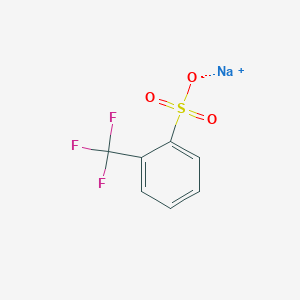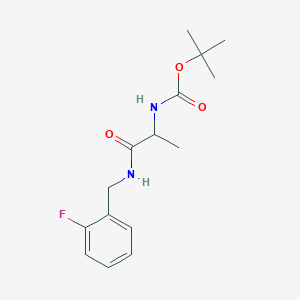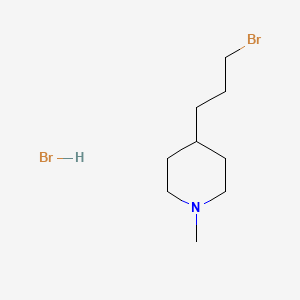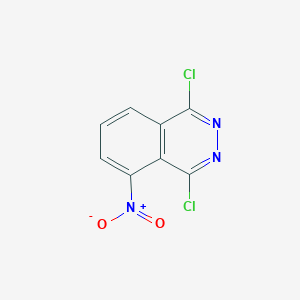![molecular formula C12H10O2 B13694943 2,3-Dihydronaphtho[2,3-b][1,4]dioxine CAS No. 117009-31-1](/img/structure/B13694943.png)
2,3-Dihydronaphtho[2,3-b][1,4]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydronaphtho[2,3-b][1,4]dioxine is an organic compound characterized by a fused ring system that includes a naphthalene moiety and a dioxane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine typically involves the reaction of naphthol derivatives with appropriate reagents. One common method involves the use of ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K₂CO₃) in refluxing acetone . This reaction leads to the formation of the desired compound through a series of nucleophilic substitution and cyclization steps.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthodioxanes.
科学研究应用
2,3-Dihydronaphtho[2,3-b][1,4]dioxine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. The pathways involved include the formation of reactive intermediates that can interact with biological macromolecules, leading to potential therapeutic effects.
相似化合物的比较
1,4-Naphthodioxane: Similar in structure but differs in the position of the dioxane ring.
2,3-Dihydronaphtho[2,3-b]thiophene: Contains a thiophene ring instead of a dioxane ring.
Naphtho[2,3-b]furan: Features a furan ring in place of the dioxane ring.
Uniqueness: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine is unique due to its specific ring fusion and the presence of the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
117009-31-1 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC 名称 |
2,3-dihydrobenzo[g][1,4]benzodioxine |
InChI |
InChI=1S/C12H10O2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-4,7-8H,5-6H2 |
InChI 键 |
TYTYXUXJUAZIRI-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=CC3=CC=CC=C3C=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)





![(R)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13694932.png)


